molecular formula C7H12O4 B1480539 3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid CAS No. 2090990-82-0

3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid

Cat. No.: B1480539
CAS No.: 2090990-82-0
M. Wt: 160.17 g/mol
InChI Key: PQNPDGUEZJJXQV-UHFFFAOYSA-N
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Description

3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid is a unique organic compound characterized by a cyclobutane ring substituted with two hydroxymethyl groups and a carboxylic acid group. This compound is of interest due to its strained ring system, which imparts unique chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with several enzymes, including oxidoreductases and transferases, which facilitate its conversion into various metabolites. The hydroxymethyl groups of this compound are particularly reactive, allowing for the formation of ester and ether linkages with other biomolecules. These interactions are essential for the compound’s role in metabolic pathways and its potential use in drug development .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, this compound has been observed to alter gene expression profiles, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific enzyme active sites, leading to either inhibition or activation of enzymatic activity. For instance, the hydroxymethyl groups of this compound can form hydrogen bonds with amino acid residues in the enzyme’s active site, stabilizing the enzyme-substrate complex and enhancing catalytic efficiency. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, this compound may undergo hydrolysis, leading to the formation of degradation products that can affect its biological activity. In vitro and in vivo studies have shown that the temporal effects of this compound include changes in cellular metabolism and gene expression, which can persist even after the compound has been metabolized .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cellular function and promote cell survival. At higher doses, this compound can exhibit toxic effects, including oxidative stress and apoptosis. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to energy production and biosynthesis. This compound interacts with enzymes such as dehydrogenases and kinases, which facilitate its conversion into various metabolites. These interactions can influence metabolic flux and alter the levels of key metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability for biochemical reactions. Additionally, the distribution of this compound can affect its accumulation in specific cellular compartments, influencing its biological activity .

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and nucleus, through post-translational modifications and targeting signals. The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the dimerization of olefins followed by oxidative cleavage to introduce the carboxylic acid functionality . Specific reaction conditions, such as the use of PhI(OAc)2, can promote the formation of the cyclobutane ring .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis likely involves scalable versions of laboratory procedures, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions: 3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.

    Substitution: Conditions may involve the use of strong nucleophiles like NaOH (Sodium hydroxide) or KOH (Potassium hydroxide).

Major Products:

  • Oxidation can yield cyclobutane-1,3-dicarboxylic acid.
  • Reduction can produce 3,3-bis(hydroxymethyl)cyclobutanol.
  • Substitution reactions can lead to various substituted cyclobutane derivatives.

Scientific Research Applications

3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

  • Cyclobutane-1,1-dicarboxylic acid
  • Cyclobutane-1,2-dicarboxylic acid
  • Cyclobutane-1,3-dicarboxylic acid

Comparison: 3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid is unique due to the presence of both hydroxymethyl and carboxylic acid groups on the cyclobutane ring. This combination of functional groups provides distinct reactivity patterns compared to other cyclobutane derivatives, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

3,3-bis(hydroxymethyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c8-3-7(4-9)1-5(2-7)6(10)11/h5,8-9H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNPDGUEZJJXQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(CO)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid
Reactant of Route 2
3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid
Reactant of Route 3
3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid
Reactant of Route 4
3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid
Reactant of Route 5
3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid
Reactant of Route 6
3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid

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